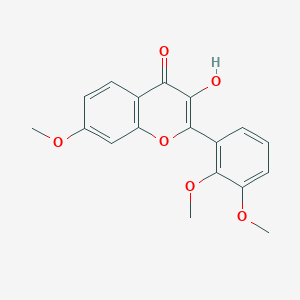

3-Hydroxy-7,2',3'-trimethoxyflavone

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H16O6 |

|---|---|

Molecular Weight |

328.3 g/mol |

IUPAC Name |

2-(2,3-dimethoxyphenyl)-3-hydroxy-7-methoxychromen-4-one |

InChI |

InChI=1S/C18H16O6/c1-21-10-7-8-11-14(9-10)24-18(16(20)15(11)19)12-5-4-6-13(22-2)17(12)23-3/h4-9,20H,1-3H3 |

InChI Key |

ZRXPNKGQYPKANN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=C(C(=CC=C3)OC)OC)O |

Origin of Product |

United States |

Contextualization Within Flavonoid Chemical Diversity and Research

Flavonoids are a diverse class of polyphenolic compounds found throughout the plant kingdom, with a characteristic C6-C3-C6 skeleton. This basic structure allows for numerous variations through hydroxylation, methoxylation, glycosylation, and other substitutions, leading to thousands of unique compounds. These molecules are categorized into several sub-classes, including flavones, flavanones, isoflavones, and flavonols, based on the oxidation state and structure of the central heterocyclic C ring. nih.govnih.gov

Research into flavonoids is extensive, driven by their significant presence in the human diet through fruits, vegetables, and beverages. nih.gov Scientific interest often focuses on their potential health benefits, which are linked to a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antiproliferative effects. nih.govsemanticscholar.org Polymethoxyflavonoids (PMFs), which are flavonoids featuring multiple methoxy (B1213986) groups, are a particular area of interest, often studied for their unique biological activities and bioavailability. nih.gov

Significance of Flavonols As Naturally Occurring Phenolic Compounds in Scientific Investigation

Flavonols, characterized by a hydroxyl group at the C3 position of the flavone (B191248) backbone, represent a critically important subgroup of flavonoids. The presence of this 3-hydroxyl group, in conjunction with the C4-keto group and the C2-C3 double bond, is a key structural feature that contributes to the potent biological activities observed in many flavonol compounds. researchgate.net This arrangement can influence the molecule's ability to chelate metals and scavenge free radicals, which underpins many of their observed effects. researchgate.net

The study of naturally occurring flavonols is a cornerstone of phytochemical research. Scientists isolate these compounds from various plant sources to investigate their chemical properties and potential pharmacological applications. nih.gov Investigations often explore their antioxidant and anti-inflammatory mechanisms, such as the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). chemfaces.com

Biological Activities and Pharmacological Potential of 3 Hydroxy 7,2 ,3 Trimethoxyflavone

Antioxidant Mechanisms and Free Radical Scavenging Activity

The antioxidant capacity of 3-Hydroxy-7,2',3'-trimethoxyflavone is a cornerstone of its pharmacological potential. Its polyphenolic structure enables it to effectively scavenge free radicals, thereby protecting cells from oxidative damage, a key factor in numerous chronic diseases and aging processes. biosynth.com Many flavonoids exhibit biological activities that include antioxidant effects, which are attributed to their ability to reduce free radical formation and to scavenge free radicals. hebmu.edu.cn

Cellular Protection against Experimentally Induced Oxidative Stress

Research has demonstrated the protective effects of flavonoids against oxidative stress in cellular models. For instance, a related compound, 3,5,4'-trihydroxy-6,7,3'-trimethoxyflavone (TTF), has been shown to protect astrocytes from hydrogen peroxide (H2O2)-induced cell death. nih.govresearchgate.net Astrocytes are crucial for neuronal support and protection against reactive oxygen species (ROS). nih.gov Damage to these cells can significantly impact neuronal survival. researchgate.net In primary cultures of astrocytes, TTF was found to attenuate the intracellular accumulation of ROS following treatment with H2O2 or the peroxyl radical-generating molecule 2,2'-Azobis(amidinopropane) (ABAP). nih.gov This protective action highlights the potential of such flavonoids to mitigate the cellular damage implicated in neurodegenerative diseases where oxidative stress plays a significant role. nih.gov

In Vitro Assays for Antioxidant Capacity Assessment

The antioxidant activity of flavonoids is commonly evaluated using various in vitro assays. These tests provide a measure of the compound's ability to neutralize stable free radicals and reduce oxidizing agents.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. hebmu.edu.cnnih.gov In this assay, the stable DPPH radical, which has a characteristic absorption at 517 nm, is reduced by hydrogen-donating antioxidants, leading to a decrease in absorbance. hebmu.edu.cnjchr.org

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay , also known as the Trolox Equivalent Antioxidant Capacity (TEAC) assay, is another common method. nih.gove3s-conferences.org It measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). semanticscholar.org This assay is sensitive and can be used to determine the relative antioxidant ability of a compound compared to a standard, such as Trolox. e3s-conferences.org

The Ferric Reducing Antioxidant Power (FRAP) assay assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.gove3s-conferences.org This electron transfer-based method provides a direct measure of the reducing capacity of a compound. e3s-conferences.org

The following table summarizes the principles of these common in vitro antioxidant assays:

| Assay Name | Principle | Measured Outcome |

| DPPH Assay | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. | Decrease in absorbance at 517 nm as the purple DPPH radical is scavenged. hebmu.edu.cnjchr.org |

| ABTS/TEAC Assay | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation. | Decolorization of the blue/green ABTS radical cation solution. nih.govsemanticscholar.org |

| FRAP Assay | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. | Formation of a colored ferrous-tripyridyltriazine complex, measured by an increase in absorbance. nih.gove3s-conferences.org |

Anti-inflammatory Properties and Molecular Pathway Modulation

In addition to its antioxidant effects, this compound and related flavonoids have demonstrated significant anti-inflammatory properties. biosynth.comfao.org Inflammation is a complex biological response, and flavonoids can modulate this process through various molecular pathways.

Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6, IL-1β)

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) are key mediators of the inflammatory response. manuscriptscientific.com Flavonoids have been shown to inhibit the production of these cytokines. For example, a related compound, 5,6,7-trimethoxyflavone (B192605) (TMF), was found to inhibit the production and mRNA expression of TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. nih.gov Similarly, another flavonoid, 5-hydroxy-3′,4′,7-trimethoxyflavone, also inhibits the production of these pro-inflammatory cytokines. researchgate.net The ability to downregulate these cytokines is a crucial aspect of the anti-inflammatory potential of these compounds. nih.gov

Regulation of Inflammatory Enzyme Expression and Activity (e.g., COX-2, iNOS, Lipoxygenase)

Flavonoids can also exert their anti-inflammatory effects by regulating the expression and activity of key inflammatory enzymes. Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are two such enzymes that are upregulated during inflammation. nih.gov Several studies have shown that flavonoids can inhibit the expression of both COX-2 and iNOS. nih.govnih.gov For instance, 5,6,7-trimethoxyflavone dose-dependently inhibits iNOS and COX-2 at the protein and mRNA levels, leading to decreased production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov

Furthermore, some flavonoids have been identified as dual inhibitors of both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, which are involved in the metabolism of arachidonic acid to pro-inflammatory mediators. nih.govnih.gov The ability to inhibit both pathways makes these compounds promising candidates for the development of new anti-inflammatory therapies. nih.gov

The following table details the effects of related flavonoids on key inflammatory mediators:

| Mediator | Effect of Flavonoids | Reference |

| TNF-α | Inhibition of production and mRNA expression | nih.govresearchgate.net |

| IL-6 | Inhibition of production and mRNA expression | nih.gov |

| IL-1β | Inhibition of production and mRNA expression | nih.govresearchgate.net |

| COX-2 | Inhibition of protein and mRNA expression | nih.govnih.gov |

| iNOS | Inhibition of protein and mRNA expression | nih.govnih.gov |

| 5-Lipoxygenase | Inhibition of activity | nih.gov |

Impact on Macrophage-Mediated Inflammatory Responses

Macrophages are central players in the inflammatory process. nih.gov The activation of macrophages by stimuli like lipopolysaccharide (LPS) leads to a pro-inflammatory phenotype characterized by the release of inflammatory mediators. nih.gov Flavonoids have been shown to modulate macrophage-mediated inflammatory responses. For instance, 5,6,7-trimethoxyflavone was found to suppress the transcriptional activity of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), as well as the nuclear translocation of these transcription factors and signal transducer and activator of transcription 1/3 (STAT1/3) in LPS-stimulated macrophages. nih.gov By interfering with these key signaling pathways, flavonoids can effectively down-regulate the expression of pro-inflammatory genes in macrophages. nih.gov

Anti-carcinogenic and Antiproliferative Research

Polymethoxylated flavones, a class of flavonoids rich in methoxy (B1213986) groups, have garnered significant attention for their potential as anti-cancer agents. iiarjournals.orgtandfonline.com Their enhanced metabolic stability and bioavailability compared to their polyhydroxylated counterparts make them promising candidates for further investigation. nih.gov Research into specific trimethoxyflavone derivatives reveals significant antiproliferative and pro-apoptotic activities across various cancer models.

A notable compound in this area is 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) (HTMF) , which has been shown to inhibit proliferation and induce apoptosis in the human breast cancer cell line, MCF-7. nih.govtandfonline.com Studies demonstrate that HTMF encourages apoptosis by modulating key regulatory proteins. nih.govresearchgate.net Its pro-apoptotic effect is linked to an increase in the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while simultaneously decreasing the expression of the anti-apoptotic protein Bcl-2. nih.govtandfonline.com This shift in the Bax/Bcl-2 ratio is a critical event in initiating the mitochondrial pathway of apoptosis. nih.govresearchgate.net

Furthermore, treatment of MCF-7 cells with HTMF leads to the cleavage of Poly(ADP-ribose) Polymerase (PARP), a hallmark of apoptosis. nih.gov The process is also associated with a significant increase in intracellular Reactive Oxygen Species (ROS). nih.govtandfonline.com The induction of apoptosis by HTMF is further confirmed by observations of phosphatidylserine (B164497) translocation, an early marker of apoptosis, and DNA damage. nih.govtandfonline.com In silico docking studies suggest that HTMF can bind to the MDM2-p53 protein, potentially inhibiting the interaction that leads to p53 degradation and thereby triggering apoptosis in cancer cells. nih.gov

The antiproliferative activities of various hydroxylated and polymethoxylated flavones have been evaluated against a range of human cancer cell lines. 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) has demonstrated a dose- and time-dependent inhibitory effect on the growth of MCF-7 human breast cancer cells. nih.govresearchgate.net

Other related polymethoxyflavones have also shown potent activity. For instance, tangeretin (B192479) and 5-demethylnobiletin show significant antiproliferative effects against prostate cancer cell lines PC-3 and DU145. nih.gov A series of synthetic 5,6,7-trimethoxyflavones exhibited moderate to high antiproliferative activities against human pancreatic (AsPC-1), colon (HCT-116), liver (HepG-2), and gastric (SUN-5) cancer cell lines. tandfonline.com Research on the promyelocytic leukemia HL60 cell line identified 3-hydroxy-5,6,7,8,3',4'-hexamethoxyflavone (natsudaidain) as having the most potent activity among a group of tested polymethoxyflavones. iiarjournals.orgiiarjournals.org

Table 1: Antiproliferative Activity of Selected Polymethoxyflavones on Various Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound | Cancer Cell Line | Cancer Type | Observed Effect | Reference(s) |

|---|---|---|---|---|

| 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) | MCF-7 | Breast | Inhibition of proliferation, induction of apoptosis | nih.gov, tandfonline.com, researchgate.net |

| Tangeretin | PC-3, DU145 | Prostate | Significant antiproliferative activity | nih.gov |

| 5-Demethylnobiletin | PC-3, DU145 | Prostate | Significant antiproliferative activity | nih.gov |

| Nobiletin | AGS, BGC-823, SGC-7901 | Gastric | Antiproliferative activity | nih.gov |

| 3-hydroxy-5,6,7,8,3',4'-hexamethoxyflavone (Natsudaidain) | HL60 | Leukemia | Potent antiproliferative activity (IC₅₀ = 5.0 μM) | iiarjournals.org, iiarjournals.org |

| 7,3'-Dimethoxyflavone | HL60 | Leukemia | Potent antiproliferative activity (IC₅₀ = 8.0 μM) | iiarjournals.org |

| Various 5,6,7-trimethoxyflavones | AsPC-1, HCT-116, HepG-2, SUN-5 | Pancreatic, Colon, Liver, Gastric | Moderate to high antiproliferative activities | tandfonline.com |

A significant challenge in cancer chemotherapy is multidrug resistance (MDR), often mediated by ATP-binding cassette (ABC) transporters like the Breast Cancer Resistance Protein (BCRP/ABCG2), which efflux drugs out of cancer cells. nih.govmdpi.com Certain trimethoxyflavone derivatives have emerged as potent inhibitors of these transporters.

5-hydroxy-3',4',7-trimethoxyflavone (HTMF) has been identified as a powerful agent for reversing BCRP/ABCG2-mediated drug resistance. nih.gov In studies using human leukemia K562 cells overexpressing BCRP (K562/BCRP), HTMF demonstrated a stronger reversal effect towards the chemotherapeutic agent SN-38 than the related compound 3',4',7-trimethoxyflavone (TMF). nih.govresearchgate.net Mechanistically, HTMF was found to suppress the expression of the BCRP protein and inhibit its efflux function, leading to increased intracellular accumulation of fluorescent substrates like Hoechst 33342. nih.gov

Another related compound, 5,3′,5′-trihydroxy-3,6,7,4′-tetramethoxyflavone , isolated from Eremophila galeata, also demonstrated the ability to reverse BCRP-mediated resistance. In BCRP-overexpressing HT29 colon cancer cells, this compound potentiated the growth-inhibitory activity of SN-38 to a degree comparable to a known BCRP inhibitor. mdpi.comku.dk

Table 2: Efficacy of Selected Flavonoids in Reversing BCRP/ABCG2-Mediated Multidrug Resistance This table is interactive. You can sort and filter the data.

| Compound | Cell Line | Cancer Type | Efficacy Metric (RI₅₀)* | Mechanism | Reference(s) |

|---|---|---|---|---|---|

| 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) | K562/BCRP | Leukemia | 7.2 nM | Suppresses BCRP expression and efflux activity | nih.gov, researchgate.net |

| 3',4',7-trimethoxyflavone (TMF) | K562/BCRP | Leukemia | 18 nM | Suppresses BCRP expression and efflux activity | nih.gov |

| 5-fluoro-3',4',7-trimethoxyflavone (FTMF) | K562/BCRP | Leukemia | 25 nM | Suppresses BCRP expression and efflux activity | nih.gov |

| 5,3′,5′-trihydroxy-3,6,7,4′-tetramethoxyflavone | HT29/SN38 | Colon | Potentiated SN-38 activity at 25 µg/mL | Inhibits BCRP efflux pump | ku.dk, mdpi.com |

\RI₅₀: Concentration causing a twofold reduction in drug sensitivity.*

Neuroprotective Investigations

The neuroprotective potential of flavonoids, including trimethoxyflavone derivatives, is an active area of research, particularly for neurodegenerative conditions like Alzheimer's disease. bgu.ac.ilnih.gov

Research on 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone (TTF) , a flavonoid isolated from Achillea fragrantissima, has provided significant insights into neuroprotection. bgu.ac.ilnih.gov Studies using an N2a neuroblastoma cell line demonstrated that TTF can prevent neuronal cell death induced by amyloid-beta (Aβ), a peptide centrally implicated in the pathology of Alzheimer's disease. bgu.ac.ilnih.gov

The protective mechanism of TTF involves multiple actions. It attenuates the intracellular accumulation of ROS in neurons treated with Aβ, highlighting its antioxidant activity. bgu.ac.ilnih.gov Furthermore, TTF was found to inhibit the Aβ-induced phosphorylation of key signaling proteins SAPK/JNK and ERK 1/2, which are part of the mitogen-activated protein kinase (MAPK) family involved in stress signaling and cell death pathways. bgu.ac.il These findings suggest that TTF's ability to interfere with oxidative stress and critical cell signaling cascades contributes to its neuroprotective capacity. bgu.ac.ilnih.gov Other studies have also shown that trimethoxyflavones can mitigate cognitive impairment in mice through antioxidant, anti-inflammatory, and anti-apoptotic properties. nih.gov

Antimicrobial Investigations

Polymethoxyflavones have been recognized for their antimicrobial properties against a range of pathogens. nih.govresearchgate.net The antimicrobial effectiveness is often linked to their chemical structure, which allows interaction with microbial cell membranes and proteins. researchgate.net

Research has indicated that 5-Hydroxy-3',4',7-trimethoxyflavone possesses both antibacterial and antifungal activities. chemfaces.com A structurally similar compound, 5-hydroxy-3,7,4'-trimethoxyflavone , has been investigated for its activity against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. While it showed bacterial growth inhibition at higher concentrations, its more significant effect was observed in modulating the activity of conventional antibiotics. It displayed synergistic effects when combined with the aminoglycoside gentamicin (B1671437) and the fluoroquinolone norfloxacin, suggesting it could play a role in combating bacterial resistance. researchgate.net

Antibacterial Effects and Proposed Mechanisms

There is currently no specific information available from the conducted research regarding the antibacterial effects or the proposed mechanisms of action for this compound. While the broader class of flavonoids is known to possess antibacterial properties, often by inhibiting bacterial enzymes like DNA gyrase or disrupting membrane function, studies on this specific compound are absent in the available literature. nih.govmdpi.com Research on similar compounds, such as 5-Hydroxy-3,7,4'-trimethoxyflavone, has shown bacterial growth inhibition, but these findings cannot be directly extrapolated. nih.gov

Antifungal Studies and Target Identification

Similarly, dedicated studies on the antifungal activity of this compound and the identification of its fungal targets are not present in the current body of research. The antifungal potential of flavonoids is a subject of ongoing investigation, with some compounds known to interfere with fungal cell membranes or inhibit spore germination. nih.gov However, without specific studies, the efficacy and mechanisms of this compound against fungal pathogens remain unknown.

Evaluation of Antitrypanosomal Activity

An evaluation of the antitrypanosomal activity for this compound has not been reported in the available scientific literature. While other flavonoids have been investigated for their potential against parasites like Trypanosoma cruzi and Trypanosoma brucei rhodesiense, with some showing moderate to high potency, data for this specific compound is unavailable. chemfaces.comnih.gov For instance, 5-Hydroxy-3',4',7-trimethoxyflavone has demonstrated moderate antitrypanosomal activity, but this cannot be attributed to the title compound. chemfaces.com

Other Investigated Biological Activities (e.g., Anti-allergic Responses)

No specific investigations into the anti-allergic responses or other biological activities of this compound have been found. Research into the anti-allergic properties of flavonoids often focuses on their ability to inhibit the degranulation of mast cells, a key event in the allergic cascade. nih.gov For example, the structurally different compound, 5,6,4'-trihydroxy-7,8,3'-trimethoxyflavone, has been isolated and shown to possess high anti-allergic activity. nih.gov However, this activity is specific to that compound's unique structure and cannot be associated with this compound.

Molecular Mechanisms of Action of 3 Hydroxy 7,2 ,3 Trimethoxyflavone

Identification of Molecular Targets and Ligand-Receptor Interactions

There is no specific information available in the searched scientific literature to definitively identify the molecular targets and detail the ligand-receptor interactions of 3-Hydroxy-7,2',3'-trimethoxyflavone.

No studies were found that specifically investigate the interaction of this compound with intracellular signaling proteins such as p38 mitogen-activated protein kinase (MAPK) or extracellular signal-regulated kinase (ERK). While other flavone (B191248) derivatives, such as 7,4'-dimethoxy-3-hydroxyflavone, have been shown to inhibit ERK and p38 signaling pathways in specific contexts, this data cannot be directly attributed to the this compound isomer nih.gov.

The kinase inhibition profile for this compound has not been documented in the searched literature. There are no available reports on its activity against cyclin-dependent kinases (CDK), protein kinase C (PKC), casein kinase 2 (CK-2), proviral integration site for Moloney murine leukemia virus-1 (PIM-1), or death-associated protein kinase 1 (DAPK-1).

No research detailing the competitive binding of this compound to the ATP binding pockets of its potential kinase targets or other enzymes was identified. Consequently, information regarding specific hydrogen bonding interactions that would stabilize such binding is also unavailable. Studies on the related compound, 5,7,2′-trimethoxyflavone, have detailed its hydrogen bonding interactions with Human Serum Albumin, but this does not provide insight into its interactions with enzymatic ATP binding sites nih.govresearchgate.netplos.org.

The effect of this compound on the activity of cellular efflux pumps, specifically the Breast Cancer Resistance Protein (BCRP), also known as ATP-binding cassette subfamily G member 2 (ABCG2), has not been reported. Research on other isomers, such as 5-hydroxy-3′,4′,7-trimethoxyflavone, has demonstrated potent reversal effects on BCRP/ABCG2-mediated drug resistance, but these findings are specific to that particular molecular structure nih.gov.

Regulation of Gene Expression and Protein Production

Specific data on how this compound regulates gene expression and protein production is not available in the reviewed literature.

There is no direct evidence from the searched literature to suggest that this compound suppresses the expression of inflammatory genes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Studies on different compounds, like 5,6,7-Trimethoxyflavone (B192605), have shown inhibitory effects on the expression of iNOS and COX-2, but these activities are structure-specific and cannot be generalized to this compound nih.gov.

Impact on Multidrug Resistance Protein Expression

Multidrug resistance (MDR) is a primary obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP/ABCG2), which actively efflux therapeutic drugs from cancer cells. Flavonoids have been identified as potential modulators of these proteins.

Research into the effects of trimethoxyflavone derivatives has demonstrated a capacity to reverse multidrug resistance. A study focused on 5-hydroxy-3',4',7'-trimethoxyflavone (HTMF), a structural isomer of this compound, revealed its potent effects on BCRP/ABCG2-mediated drug resistance. In BCRP-expressing human leukaemia K562/BCRP cells, HTMF was shown to suppress the expression of BCRP. nih.gov This suppression leads to a decreased efflux of anticancer drugs, thereby resensitizing the resistant cells to treatment.

The study found that HTMF, along with 3',4',7-Trimethoxyflavone (TMF) and 5-fluoro-3',4',7-trimethoxyflavone (FTMF), inhibited the efflux of Hoechst 33342, a known BCRP substrate, from K562/BCRP cells at concentrations ranging from 0.01 to 10 μM. nih.gov Western blot analysis confirmed that a 0.1 μM concentration of these compounds could suppress BCRP protein expression. nih.gov HTMF was identified as the most potent among the tested flavones in both inhibiting BCRP-mediated efflux and suppressing its expression. nih.gov

Table 1: Effect of Trimethoxyflavone Derivatives on BCRP/ABCG2-Mediated Drug Resistance

| Compound | Cell Line | Target Protein | Observed Effect | Effective Concentration |

|---|---|---|---|---|

| 5-hydroxy-3',4',7'-trimethoxyflavone (HTMF) | K562/BCRP | BCRP/ABCG2 | Strongest inhibition of efflux and suppression of protein expression. nih.gov | 0.1 µM for expression suppression nih.gov |

| 3',4',7-Trimethoxyflavone (TMF) | K562/BCRP | BCRP/ABCG2 | Suppression of protein expression and efflux inhibition. nih.gov | 0.1 µM for expression suppression nih.gov |

Elucidation of Cellular Pathway Modulation (e.g., Apoptotic Cascades)

Polymethoxyflavones are known to modulate various cellular signaling pathways, with the induction of apoptosis in cancer cells being a key area of research. Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells and involves complex cascades of molecular events.

Studies on HTMF have shown its ability to induce apoptosis in human breast cancer (MCF-7) cells. nih.govresearchgate.net The treatment of MCF-7 cells with HTMF leads to the modulation of key apoptotic markers. nih.govresearchgate.net This includes the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway, which leads to mitochondrial dysfunction and the activation of caspases. nih.gov

Furthermore, HTMF treatment results in the cleavage of Poly(ADP-ribose) Polymerase (PARP), a substrate of executioner caspases like caspase-3, which is an irreversible step in the apoptotic process. nih.gov Similarly, another related compound, 5,7,4'-Trimethoxyflavone, has been shown to induce apoptosis by increasing the proteolytic activation of caspase-3 and the subsequent degradation of PARP. medchemexpress.com Some polymethoxyflavones also trigger apoptosis through a calcium-dependent mechanism, leading to the activation of µ-calpain and caspase-12. researchwithrutgers.com

Table 2: Modulation of Apoptotic Markers by Related Hydroxy Trimethoxyflavones

| Compound | Cell Line | Apoptotic Marker | Effect |

|---|---|---|---|

| 5-hydroxy-3',4',7'-trimethoxyflavone (HTMF) | MCF-7 | p53 | Upregulation nih.gov |

| 5-hydroxy-3',4',7'-trimethoxyflavone (HTMF) | MCF-7 | Bax | Upregulation nih.gov |

| 5-hydroxy-3',4',7'-trimethoxyflavone (HTMF) | MCF-7 | Bcl-2 | Downregulation nih.gov |

| 5-hydroxy-3',4',7'-trimethoxyflavone (HTMF) | MCF-7 | Cleaved PARP | Upregulation nih.gov |

| 5,7,4'-Trimethoxyflavone | SNU-16 | Caspase-3 | Increased activation medchemexpress.com |

Advanced Computational Modeling and Simulation Approaches

Computational methods are invaluable for understanding the molecular interactions that underpin the biological activities of flavonoids. Techniques like molecular docking and molecular dynamics simulations provide detailed, atomistic views of how these compounds bind to protein targets and the stability of these interactions.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for identifying potential biological targets and understanding the structural basis of a compound's activity.

In silico studies on 5-hydroxy-3',4',7'-trimethoxyflavone (HTMF) have explored its interaction with the MDM2-p53 protein complex, a critical regulator of apoptosis. nih.govresearchgate.net These docking studies revealed that HTMF is a potent compound that can inhibit the binding of MDM2 to p53. nih.govresearchgate.net By disrupting this interaction, HTMF can prevent the degradation of p53, allowing it to accumulate and trigger the apoptotic cascade in cancer cells. nih.gov

In a different study, molecular docking was used to investigate the interaction between 5,7,2′-trimethoxyflavone and Human Serum Albumin (HSA), a key carrier protein for many drugs in the bloodstream. The docking experiments predicted that the flavone binds strongly within the hydrophobic pocket of the IIIA domain of HSA. nih.gov The stability of this complex was attributed to both hydrophobic interactions and the formation of three hydrogen bonds between the flavone's oxygen atoms and specific amino acid residues (Asn391, Arg410, and Tyr411) in the protein. nih.gov

Table 3: Predicted Binding Interactions from Molecular Docking Studies of Trimethoxyflavones

| Flavonoid Compound | Target Protein | Predicted Binding Site | Key Interacting Residues |

|---|---|---|---|

| 5-hydroxy-3',4',7'-trimethoxyflavone (HTMF) | MDM2-p53 | MDM2 binding pocket | (Details not specified in abstract) nih.gov |

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time, assessing its stability and the conformational changes that may occur upon binding.

The molecular docking results for HTMF with the MDM2-p53 complex were further validated using MD simulations. nih.gov These simulations confirmed the stability of the HTMF-MDM2 complex, reinforcing the prediction that HTMF can effectively inhibit the MDM2-p53 interaction. nih.gov Similarly, studies on other 3-methoxy flavone derivatives targeting receptors like the human estrogen receptor alpha (ER-α) and epidermal growth factor receptor (EGFR) have used MD simulations to prove the stability of the ligand-protein complexes. nih.gov

Conformational analysis, often performed using Density Functional Theory (DFT) and MD simulations, helps determine the most stable three-dimensional structure of a molecule in a specific environment, such as in solution. nih.gov This information is critical for understanding how the molecule will interact with biological targets. For instance, a study on 5,4'-dihydroxy-7,5',3'-trimethoxyisoflavone used DFT and MD to determine its preferred conformation in a chloroform (B151607) solution, which is essential for subsequent studies on its biological interactions. nih.gov Such analyses show that the planarity and rotational freedom of the molecule's different rings are influenced by interactions between its functional groups, which in turn affects its binding capabilities. ufms.br

Analytical Methodologies for 3 Hydroxy 7,2 ,3 Trimethoxyflavone Research

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure and electronic properties of 3-Hydroxy-7,2',3'-trimethoxyflavone.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the carbon skeleton and the placement of protons and substituent groups.

In the 13C NMR spectrum of a related compound, 7,2',3'-trimethoxy-3-hydroxyflavone, eighteen distinct carbon signals were observed. koreascience.or.kr DEPT (Distortionless Enhancement by Polarization Transfer) experiments further classified these signals into nine singlets, six doublets, and three quartets, corresponding to quaternary carbons, CH groups, and methoxy (B1213986) groups, respectively. koreascience.or.kr The complete assignment of ¹H and ¹³C NMR data is crucial, especially for highly substituted flavonoids where spectral overlap can be a challenge. koreascience.or.kr For instance, in a similar flavonoid, 3,5,3'-trihydroxy-7,4'-dimethoxyflavone, the presence of two methoxyl groups was confirmed by their characteristic signals in the ¹H and ¹³C NMR spectra. silae.it

Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), are vital for establishing long-range correlations between protons and carbons, which helps in piecing together the molecular structure. For example, HMBC correlations can definitively place methoxy groups by showing correlations between the methoxy protons and the carbon atom they are attached to. scielo.org.bo

Table 1: Representative NMR Data for Flavonoid Structures

| Technique | Compound | Observed Signals/Correlations | Reference |

| ¹³C NMR & DEPT | 7,2',3'-Trimethoxy-3-hydroxyflavone | 18 carbon peaks (9 singlets, 6 doublets, 3 quartets) | koreascience.or.kr |

| ¹H & ¹³C NMR | 3,5,3'-Trihydroxy-7,4'-dimethoxyflavone | Signals confirming two methoxyl groups | silae.it |

| HMBC | 5,7-dihydroxy-4'-methoxyflavanone | Correlations from methoxy protons to C-4' | scielo.org.bo |

This table is for illustrative purposes and shows the type of data obtained from NMR spectroscopy for similar flavonoid compounds.

High-Resolution Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (MS) is employed to determine the precise molecular weight and elemental composition of this compound. Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used in conjunction with high-resolution mass analyzers such as Time-of-Flight (TOF) or Orbitrap.

For instance, the elemental composition of related flavonoids has been determined using ESI-HRMS. scielo.org.bo In the case of 3-Hydroxy-3',4',5'-trimethoxyflavone, LC-ESI-QTOF has been utilized to obtain MS2 data, providing fragmentation patterns that are crucial for structural confirmation. nih.gov The fragmentation data reveals characteristic losses of small molecules like CO, CH3, and H2O, which are indicative of the flavonoid structure.

Table 2: High-Resolution Mass Spectrometry Data for a Related Flavonoid

| Technique | Compound | Ionization Mode | Key Data | Reference |

| LC-ESI-QTOF | 3-Hydroxy-3',4',5'-trimethoxyflavone | Negative | MS2 Spectra ID: 2238175, Top 5 Peaks: 297.0388, 269.0412, 238.0285, 267.0311 | nih.gov |

| LC-APCI-QTOF | 3-Hydroxy-3',4',5'-trimethoxyflavone | Positive | m/z 329.1019765 | massbank.eu |

This table presents examples of mass spectrometry data for a structurally similar compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups and vibrational modes within the this compound molecule. These techniques are complementary and offer a detailed fingerprint of the compound's structure.

IR spectroscopy is particularly useful for identifying the presence of hydroxyl (-OH) and carbonyl (C=O) groups, which are characteristic features of flavones. researchgate.net The stretching vibrations of these groups give rise to strong absorption bands in the IR spectrum. For the related compound 3-hydroxy-3',4',5'-trimethoxyflavone, ATR-IR spectra have been recorded. nih.gov

Raman spectroscopy, on the other hand, is sensitive to the vibrations of the aromatic rings and the C-C backbone of the flavonoid structure. scite.ainsf.gov The C=O stretching region (around 1600 cm⁻¹) is often prominent in the Raman spectra of flavonoids. scite.ai Density Functional Theory (DFT) calculations are frequently used to aid in the assignment of the observed vibrational modes in both IR and Raman spectra. scite.airesearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the chromophoric system of this compound. The absorption spectra of flavonoids typically exhibit two major absorption bands in the UV-Vis region, which arise from the benzoyl and cinnamoyl systems of the flavone (B191248) skeleton. researchgate.net

For example, the UV spectrum of 3-hydroxyflavone (B191502) shows two strong absorption bands around 300 nm and 345 nm. researchgate.net The position and intensity of these bands can be influenced by the solvent polarity and the presence of substituents on the flavonoid rings. researchgate.net The use of shift reagents, such as sodium methoxide, can help in identifying the location of free hydroxyl groups. phcogj.com

Table 3: UV-Vis Spectroscopic Data for a Related Flavonoid

| Compound | Solvent | Absorption Maxima (λmax) | Reference |

| 3-Hydroxyflavone | Various polar solvents | ~300 nm, ~345 nm | researchgate.net |

| 4-Hydroxyacetophenone | Methanol | 277 nm (shifts to 322 nm with NaHCO₃) | phcogj.com |

This table provides examples of UV-Vis data for related compounds to illustrate the technique's application.

Chromatographic Separation and Purification Methodologies

Chromatographic techniques are essential for the isolation and purification of this compound from natural sources or synthetic reaction mixtures.

Column Chromatography Techniques (e.g., Silica (B1680970) Gel, Reverse-Phase)

Column chromatography is a primary method for the separation of flavonoids. Both normal-phase and reverse-phase chromatography are employed, depending on the polarity of the target compound and the complexity of the mixture.

Silica gel is a commonly used stationary phase in normal-phase column chromatography for the separation of flavonoids. iiarjournals.org Elution is typically carried out using a gradient of non-polar to polar solvents, such as hexane (B92381) and ethyl acetate (B1210297) or chloroform (B151607) and methanol. iiarjournals.org The separation is based on the differential adsorption of the compounds to the silica gel.

Reverse-phase chromatography, often using C18-bonded silica, separates compounds based on their hydrophobicity. This technique is particularly useful for the purification of more polar flavonoids.

In some cases, specialized adsorbents like Sephadex LH-20 are used for the separation of flavonoids, particularly for removing high molecular weight polyphenols. auctoresonline.org

Thin Layer Chromatography (TLC) for Screening and Purification

Thin Layer Chromatography (TLC) serves as a fundamental technique for the initial screening and subsequent purification of this compound from complex mixtures, such as plant extracts. While specific TLC protocols for this exact compound are not extensively detailed in the provided search results, the principles of TLC are widely applied to flavonoids. This method allows for the rapid separation of compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (a solvent or solvent mixture). The separation is visualized under UV light or by using staining reagents, enabling the identification and isolation of the target flavone for further analysis. The successful application of TLC is a critical first step in obtaining a pure sample of this compound for more advanced analytical and biological studies.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity and quantifying the amount of this compound in a sample. This technique offers high resolution and sensitivity.

In a typical reversed-phase HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. For instance, a study on the quality control of Achyranthis Radix utilized a C18 column with a mobile phase of 0.1% formic acid in water and acetonitrile (B52724) for the separation of related phytoecdysones. nih.gov Such a system, with adjustments to the mobile phase composition and gradient, could be optimized for the analysis of this compound.

Detection is commonly performed using a UV detector set at a wavelength where the flavone exhibits maximum absorbance. nih.gov For quantitative analysis, a calibration curve is constructed using standards of known concentrations. The precision, accuracy, and linearity of the HPLC method are validated to ensure reliable results. nih.gov This methodology has been successfully applied to the analysis of various flavonoids in complex matrices like plant extracts and biological fluids. nih.govnih.gov

Ultra-High Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (UHPLC-ESI-MS) for Metabolite Profiling

For in-depth analysis, particularly for metabolite profiling, Ultra-High Performance Liquid Chromatography coupled with Electrospray Ionization-Mass Spectrometry (UHPLC-ESI-MS) is the method of choice. rsc.orgnih.govnih.gov This powerful technique combines the superior separation capabilities of UHPLC with the high sensitivity and specificity of mass spectrometry.

UHPLC allows for faster analysis and better resolution compared to conventional HPLC. nih.gov As the separated compounds elute from the column, they are introduced into the mass spectrometer via an electrospray ionization (ESI) source, which generates charged molecules. The mass spectrometer then separates these ions based on their mass-to-charge ratio, allowing for the identification and quantification of this compound and its metabolites.

This technique is particularly valuable for studying how the compound is metabolized in biological systems. For example, UHPLC-ESI-MS/MS (tandem mass spectrometry) can be used to fragment the parent molecule and analyze the resulting product ions, providing structural information for the identification of unknown metabolites. rsc.orgnih.gov This approach has been widely used for the comprehensive analysis of chemical constituents in traditional Chinese medicines and for quantifying metabolites in clinical and epidemiological studies. rsc.orgnih.gov

In Vitro Biological Assay Methodologies

A variety of in vitro biological assays are employed to investigate the biological activities of this compound. These assays utilize mammalian cell lines and biochemical systems to understand its effects at a cellular and molecular level.

Mammalian Cell-Based Assays

Several mammalian cell lines are utilized to study the effects of this compound on cellular processes.

RAW 264.7 Macrophages: These cells are used to investigate the anti-inflammatory properties of the compound. For a related compound, 5-hydroxy-3′,4′,7-trimethoxyflavone, studies have shown it can significantly inhibit the production of nitric oxide and pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in lipopolysaccharide-stimulated RAW 264.7 cells. chemfaces.com This suggests that this compound could be similarly evaluated for its potential to modulate inflammatory responses at the transcriptional level by examining the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). chemfaces.com

K562/BCRP Cells: These cells, which overexpress the breast cancer resistance protein (BCRP/ABCG2), are used to assess the potential of compounds to reverse multidrug resistance. Research on a similar compound, 5-hydroxy-3',4',7-trimethoxyflavone (B1587989), demonstrated its ability to reverse drug resistance in K562/BCRP cells, showing a stronger effect than the parent compound, 3',4',7-trimethoxyflavone. nih.gov This was evaluated by measuring the reversal of resistance to the anticancer drug SN-38. nih.gov

HeLa Cells: The cervical cancer cell line, HeLa, is used to evaluate the cytotoxic and anti-proliferative effects of compounds. While direct studies on this compound were not found, research on other phenanthrenes isolated from Dendrobium officinale showed significant cytotoxic effects against HeLa cells. nih.gov These studies often involve assessing cell viability, proliferation, and migration. nih.gov

SK-MEL-1 Melanoma Cells: These human melanoma cells are used to investigate the anti-cancer potential of flavonoids. Studies on related polymethoxylated flavones have shown significant cytotoxic activity against melanoma cells. researchgate.net For example, 3'-hydroxy-3,4'-dimethoxyflavone was found to be a potent inducer of apoptosis in SK-MEL-1 cells. researchgate.net The antiproliferative effects of various flavonoids have been evaluated in SK-MEL-1 cells, often in comparison to other melanoma cell lines like B16F10. nih.gov

MCF-7 Cells: This human breast cancer cell line is a common model for studying the effects of flavonoids on cancer cell proliferation and apoptosis. nih.gov For instance, 5-hydroxy-3',4',7-trimethoxyflavone has been shown to inhibit the proliferation of MCF-7 cells and induce apoptosis through the modulation of key apoptotic markers like p53, Bcl-2, and Bax. nih.gov

Table 1: Mammalian Cell-Based Assays for Flavonoid Research

| Cell Line | Application | Key Findings for Related Flavonoids |

|---|---|---|

| RAW 264.7 | Anti-inflammatory activity | Inhibition of nitric oxide and pro-inflammatory cytokines. chemfaces.com |

| K562/BCRP | Reversal of multidrug resistance | Reversal of BCRP-mediated drug resistance. nih.gov |

| HeLa | Cytotoxicity and anti-cancer effects | Inhibition of cell proliferation and migration. nih.gov |

| SK-MEL-1 | Anti-melanoma activity | Induction of apoptosis. researchgate.net |

| MCF-7 | Anti-breast cancer activity | Inhibition of proliferation and induction of apoptosis. nih.gov |

Biochemical Enzymatic Assays and Ligand Binding Assays

Biochemical assays are crucial for identifying specific molecular targets of this compound.

Enzymatic Assays: These assays measure the ability of the compound to inhibit or activate specific enzymes. For example, the inhibitory activity of 5-hydroxy-3′,4′,7-trimethoxyflavone against soybean lipoxygenase (LOX) has been demonstrated, with the binding mode analyzed through molecular docking. chemfaces.com Other enzymatic assays relevant to cancer research include those targeting tubulin polymerization, which was shown to be inhibited by 3'-hydroxy-3,4'-dimethoxyflavone. researchgate.net

Ligand Binding Assays: These assays determine the affinity of the compound for specific receptors or proteins. While specific ligand binding assays for this compound were not detailed, in silico molecular docking studies have been used to predict the binding of related flavonoids to proteins like MDM2-p53, suggesting a mechanism for apoptosis induction. nih.gov

Flow Cytometry for Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique used to analyze the effects of this compound on cell cycle progression and apoptosis.

Apoptosis Analysis: Cells treated with the compound can be stained with fluorescent markers like Annexin V and propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine (B164497), which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells). This allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells. nih.gov

Cell Cycle Analysis: For cell cycle analysis, cells are stained with a DNA-binding dye such as propidium iodide after permeabilization. The fluorescence intensity of the stained cells is proportional to their DNA content. Flow cytometry can then distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing whether the compound induces cell cycle arrest at a specific phase. nih.gov For example, studies on other compounds have used flow cytometry to show an increase in the S phase population or arrest at the G2/M phase following treatment. nih.govsciopen.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-hydroxy-3′,4′,7-trimethoxyflavone |

| 3',4',7-trimethoxyflavone |

| SN-38 |

| 3'-hydroxy-3,4'-dimethoxyflavone |

| p53 |

| Bcl-2 |

| Bax |

| MDM2-p53 |

| Annexin V |

| Propidium Iodide |

| Nitric Oxide |

| TNF-α |

| IL-6 |

| IL-1β |

| iNOS |

| COX-2 |

| BCRP/ABCG2 |

| Lipoxygenase (LOX) |

| Formic acid |

Western Blotting for Protein Expression Quantification

Western Blotting is a widely used analytical technique to detect and quantify specific proteins in a sample. This method involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein. The bound antibodies are then visualized and quantified, providing a measure of the target protein's abundance.

In the context of flavonoid research, Western Blotting has been instrumental. For instance, studies on related compounds have utilized this technique to assess their impact on the expression of various proteins. A study on 5-hydroxy-3',4',7-trimethoxyflavone, a compound structurally similar to the one of interest, demonstrated that it suppressed the expression of the breast cancer resistance protein (BCRP). nih.gov Similarly, research on 5-hydroxy-6,7,4'-trimethoxyflavone employed Western Blotting to measure its effect on proteins involved in mitochondrial biogenesis in the hippocampus of rats. researchgate.net This highlights how Western Blotting could be a critical tool to investigate the effects of This compound on cellular protein levels.

Hypothetical Data Table for Western Blot Analysis of this compound:

This interactive table illustrates how data from a Western Blot experiment for This compound could be presented. The values are for demonstrative purposes only.

| Target Protein | Treatment Group | Relative Protein Expression (Fold Change vs. Control) |

| Protein X | Control | 1.0 |

| Protein X | This compound (10 µM) | 0.6 |

| Protein X | This compound (20 µM) | 0.3 |

| Protein Y | Control | 1.0 |

| Protein Y | This compound (10 µM) | 1.5 |

| Protein Y | This compound (20 µM) | 2.1 |

Quantitative Real-Time Polymerase Chain Reaction (qPCR) for Gene Expression Analysis

Quantitative Real-Time Polymerase Chain Reaction (qPCR) is a powerful technique used to measure the expression levels of specific genes. mdpi.com It works by amplifying a targeted DNA sequence in real-time, with the rate of amplification being proportional to the initial amount of the target sequence. This allows for the precise quantification of messenger RNA (mRNA), which reflects the level of gene activity. mdpi.com

In flavonoid research, qPCR is essential for understanding how these compounds modulate gene expression. For example, a study on eupatilin (B1662920) (5,7-dihydroxy-3,4,6-trimethoxyflavone) used quantitative RT-PCR to show its inhibitory effect on the expression of interleukin (IL)-8 and cyclo-oxygenase-2 (COX-2) genes in intestinal epithelial cells. nih.gov This demonstrates the potential of qPCR to elucidate the molecular mechanisms of action for flavonoids. Should research be undertaken on This compound , qPCR would be an indispensable method to determine its influence on the transcription of target genes.

Hypothetical Data Table for qPCR Analysis of this compound:

This interactive table provides a hypothetical representation of qPCR data for This compound . The data presented here is illustrative.

| Target Gene | Treatment Group | Relative Gene Expression (Fold Change vs. Control) |

| Gene A | Control | 1.0 |

| Gene A | This compound (10 µM) | 0.4 |

| Gene A | This compound (20 µM) | 0.2 |

| Gene B | Control | 1.0 |

| Gene B | This compound (10 µM) | 1.8 |

| Gene B | This compound (20 µM) | 2.5 |

Future Research Directions and Translational Perspectives for 3 Hydroxy 7,2 ,3 Trimethoxyflavone

Further Elucidation of Comprehensive Molecular Mechanisms

While flavonoids, as a class, are known for their antioxidant and anti-inflammatory properties, the specific molecular interactions of 3-Hydroxy-7,2',3'-trimethoxyflavone remain largely uncharacterized. Initial research on similar compounds, such as 3-Hydroxy-7,8,2'-trimethoxyflavone, suggests that its mode of action involves scavenging free radicals due to its polyphenolic structure, which helps protect cells from oxidative damage biosynth.com. However, this provides only a general overview.

Future research must move beyond these broad descriptions to identify specific intracellular signaling pathways and direct protein targets. A critical avenue of investigation will be to determine how this compound modulates key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. Furthermore, identifying its direct binding partners through techniques like affinity chromatography and proteomics will be crucial. Understanding these precise mechanisms is fundamental to defining its therapeutic potential for specific diseases, including those related to chronic inflammation, neurodegeneration, or cancer biosynth.com.

| Research Objective | Proposed Methodologies | Potential Outcomes |

| Identify specific protein targets | Affinity Purification-Mass Spectrometry, Cellular Thermal Shift Assay (CETSA) | Discovery of direct binding partners and potential enzyme inhibition targets. |

| Characterize impact on signaling pathways | Western Blotting, Kinase Activity Assays, Reporter Gene Assays | Elucidation of effects on key cellular pathways (e.g., NF-κB, MAPK, Akt). |

| Validate antioxidant mechanism | In vitro and cellular-based antioxidant assays (e.g., DPPH, FRAP, ROS production) | Quantification of radical scavenging ability and impact on intracellular oxidative stress. |

Rational Design and Synthesis of Novel Derivatives with Enhanced and Selective Bioactivity

The therapeutic efficacy of a natural product can often be significantly improved through medicinal chemistry. The structure of this compound offers multiple sites for chemical modification to enhance its potency, selectivity, and pharmacokinetic properties. The foundational 3-hydroxyflavone (B191502) core is commonly synthesized via the Algar–Flynn–Oyamada (AFO) reaction, where a chalcone undergoes oxidative cyclization researchgate.net. This established synthetic route provides a robust platform for creating novel derivatives.

Future synthetic strategies should focus on a rational design approach. This includes modifying the substitution patterns on the A and B aromatic rings and derivatizing the 3-hydroxyl group. For instance, creating esters or ethers at the 3-position could modulate the compound's lipophilicity and cellular uptake researchgate.net. Adding or altering functional groups on the phenyl rings could improve binding affinity to specific biological targets and enhance target selectivity. The synthesis of a focused library of such analogs, followed by systematic screening, will be essential for identifying second-generation compounds with superior therapeutic profiles.

| Structural Modification Strategy | Rationale | Example Synthetic Approach |

| Derivatization of the 3-OH group | Modulate lipophilicity, improve metabolic stability, and potentially act as a pro-drug. | Esterification with various acid chlorides; Etherification using alkyl halides. researchgate.net |

| Alteration of methoxy (B1213986) groups on rings | Investigate the role of specific methoxy positions in target binding and selectivity. | Selective demethylation followed by re-alkylation with different alkyl groups. |

| Introduction of new functional groups | Enhance target interactions (e.g., hydrogen bonding, halogen bonding) and improve potency. | Introduction of amino, nitro, or halogen groups onto the aromatic rings of the chalcone precursor. |

Bioavailability and Pharmacokinetic Studies in Relevant Biological Systems

A significant hurdle for the therapeutic use of many flavonoids, particularly hydroxylated polymethoxyflavones, is their poor bioavailability. A pivotal study on the pharmacokinetics of 12 bioactive PMFs in rats revealed that several compounds containing a hydroxy group were undetectable in plasma after administration nih.govacs.org. This suggests that this compound may face similar challenges with absorption, distribution, metabolism, and excretion (ADME).

Therefore, a critical future direction is to conduct comprehensive pharmacokinetic studies. This requires the development of highly sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to detect and quantify the compound and its potential metabolites in biological matrices. These studies should be performed in relevant biological systems, starting with in vitro models like Caco-2 cell monolayers to assess intestinal permeability, followed by in vivo studies in animal models. Understanding the metabolic fate of the compound, including identifying the major metabolites formed through processes like glucuronidation or sulfation, is imperative for interpreting its biological activity and designing derivatives with improved stability and bioavailability nih.govacs.org.

| ADME Parameter | Research Question | Experimental Model/Method |

| A bsorption | Is the compound readily absorbed across the intestinal barrier? | Caco-2 cell permeability assays; in vivo oral gavage studies in rodents. |

| D istribution | Where does the compound accumulate in the body after absorption? | Tissue harvesting at various time points post-administration followed by LC-MS/MS analysis. |

| M etabolism | What are the major metabolic pathways and resulting metabolites? | Incubation with liver microsomes; analysis of plasma, urine, and feces for metabolites. |

| E xcretion | How is the compound and its metabolites eliminated from the body? | Quantitative analysis of urine and feces over time. |

Integration of Advanced Computational and In Silico Modeling for Predictive Research

To accelerate the drug discovery process and reduce reliance on costly and time-consuming experimental screening, the integration of advanced computational modeling is essential. In silico approaches can provide valuable predictive insights into the therapeutic potential of this compound and its rationally designed derivatives.

Molecular docking simulations can be used to predict the binding affinity and orientation of the compound within the active sites of various potential protein targets, such as kinases, proteases, or nuclear receptors researchgate.net. This can help prioritize which molecular mechanisms to investigate experimentally. Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to build models that correlate specific structural features of the flavonoid derivatives with their biological activity. In silico tools are also invaluable for predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, allowing for the early-stage filtering of derivative candidates that are likely to have poor pharmacokinetic profiles or potential toxicity issues mdpi.comscielo.br.

| Computational Method | Application for this compound Research | Expected Outcome |

| Molecular Docking | Predict binding modes and affinities to a panel of known therapeutic targets (e.g., COX-2, kinases, viral proteins). | Identification of high-probability molecular targets for experimental validation. researchgate.net |

| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the ligand-protein complex to assess binding stability. | Understanding the stability and key interactions of the compound with its predicted target over time. |

| QSAR Modeling | Correlate structural properties of synthesized derivatives with their measured bioactivity. | Development of a predictive model to guide the design of more potent derivatives. |

| ADMET Prediction | Calculate properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity. | Early-stage deselection of compounds with unfavorable pharmacokinetic or safety profiles. scielo.br |

Exploration of Synergistic Effects with Other Phytochemicals or Conventional Agents

Combination therapy is a cornerstone of modern medicine, often leading to enhanced efficacy and reduced side effects. Flavonoids and other phenolic compounds have been shown to exhibit synergistic antioxidant effects when used in combination researchgate.net. This raises the compelling possibility that this compound could be more effective when co-administered with other agents.

Future research should systematically explore potential synergistic interactions. This could involve combining the compound with other natural phytochemicals that have complementary mechanisms of action. For example, pairing it with a flavonoid that inhibits a different inflammatory pathway could produce a more potent anti-inflammatory effect than either compound alone. Additionally, investigating its synergy with conventional therapeutic agents is a promising translational perspective. The compound could potentially enhance the efficacy of existing anticancer drugs or antibiotics, possibly allowing for a reduction in the dosage of the conventional drug and thereby minimizing its associated toxicity.

| Combination Strategy | Rationale | In Vitro/In Vivo Model |

| With other flavonoids/phenols | Exploit complementary mechanisms of antioxidant or anti-inflammatory action. | Cell-based assays measuring inflammatory markers (e.g., NO, cytokines); animal models of inflammation. |

| With conventional chemotherapy | Potentiate the cytotoxic effect on cancer cells or overcome drug resistance. | Co-treatment of cancer cell lines; xenograft tumor models in mice. |

| With antimicrobial agents | Enhance the activity against pathogenic bacteria or fungi, potentially by disrupting biofilms or efflux pumps. | Minimum Inhibitory Concentration (MIC) assays in combination; infection models. |

Q & A

Q. What are the established methods for synthesizing 3-Hydroxy-7,2',3'-trimethoxyflavone?

Synthesis typically involves multi-step organic reactions. A common strategy includes:

- Step 1 : Alkylation or methylation of precursor phenols (e.g., 2,4,6-trihydroxyacetophenone) using dimethyl sulfate or methyl iodide under alkaline conditions to introduce methoxy groups .

- Step 2 : Formation of the flavone backbone via Baker-Venkataraman rearrangement or condensation with benzoyl chloride derivatives. For example, coupling 2’-hydroxy-6’-methoxyacetophenone with 3,4-dimethoxybenzoic acid yields intermediates like 6’-methoxy-2’-(3,4-dimethoxybenzoyloxy)acetophenone .

- Step 3 : Final cyclization under acidic or basic conditions to form the chromone ring. Purification is achieved via silica gel chromatography (hexane/ethyl acetate gradients) .

Key Data : Reported yields range from 47% for intermediate acetophenones to ~60% for cyclized products .

Q. How is the structural identity of this compound confirmed?

Structural elucidation relies on spectroscopic techniques:

- NMR : Key signals include a singlet for the C3 hydroxyl proton (~δ 12.5 ppm) and methoxy groups (δ 3.7–3.9 ppm). Aromatic protons in the B-ring (2',3'-methoxy positions) show distinct splitting patterns .

- MS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 344) and fragmentation patterns confirm the molecular formula (C₁₈H₁₆O₇) and substitution sites .

- IR : Absorption bands for hydroxyl (~3400 cm⁻¹) and carbonyl (C4=O, ~1650 cm⁻¹) groups are critical .

Advanced Research Questions

Q. How does the substitution pattern of methoxy/hydroxy groups influence the compound’s anti-inflammatory activity?

The positions of methoxy and hydroxyl groups modulate bioactivity:

- TNF-α Inhibition : In RAW 264.7 cells, methoxy groups at 7,2',3' positions enhance lipophilicity (cLogP ~3.54), improving membrane permeability and TNF-α suppression (IC₅₀ = 1.43 μM) compared to hydroxyl-rich analogs (IC₅₀ >5 μM) .

- Cytotoxicity : Higher methoxy content correlates with increased cytotoxicity (CC₅₀ ~59.8 μM vs. >89 μM for hydroxylated derivatives), likely due to greater lipophilicity disrupting membrane integrity .

Methodological Insight : Structure-activity relationship (SAR) studies should compare analogs (e.g., 3',4',7-trimethoxy vs. 5,7,3'-trihydroxy derivatives) using standardized assays (e.g., LDH release for cytotoxicity) .

Q. How can researchers resolve contradictions in pharmacological data across studies?

Discrepancies in IC₅₀ values (e.g., TNF-α inhibition in RAW 264.7 vs. THP-1 cells) may arise from:

- Cell-Specific Factors : Differences in metabolic enzymes or receptor expression. Validate results using ≥2 cell lines and primary cells .

- Assay Conditions : Optimize parameters like serum concentration (e.g., 10% FBS vs. serum-free) to avoid protein-binding artifacts .

- Compound Stability : Perform HPLC stability tests under assay conditions to rule out degradation .

Q. What strategies are effective for isolating this compound from natural sources?

Bio-guided isolation from plants (e.g., Tripodanthus acutifolius) involves:

- Extraction : Use polar solvents (e.g., methanol/water) to recover flavonoids.

- Fractionation : Employ column chromatography (silica gel or Sephadex LH-20) with gradients (e.g., chloroform:methanol 9:1 → 1:1) .

- Identification : Compare NMR/MS data with synthetic standards to confirm purity (>95%) .

Yield : Typical yields from plant material range from 0.01% to 0.1% (w/w) .

Methodological Challenges & Solutions

Q. How to optimize solubility for in vitro assays?

Q. What analytical techniques quantify this compound in complex matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.